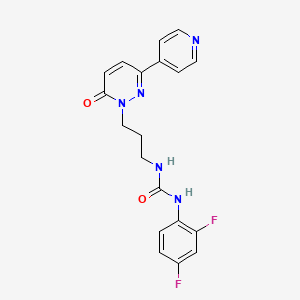
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C19H17F2N5O2 and its molecular weight is 385.375. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
A novel series of pyridine-containing derivatives, including urea derivatives, were synthesized and shown to possess promising anticancer activities. This research aimed to explore the additive effects of different heterocyclic rings attached to the pyridine moiety towards various tumor cell lines, including liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma (MCF-7) cell lines. Some compounds demonstrated higher antitumor activity than the standard drug doxorubicin, with a particular emphasis on the potent antitumor activity of pyridine with p-fluorophenyl urea derivatives (Hafez & El-Gazzar, 2020).
Optoelectronic and Nonlinear Optical Properties
A study focused on a novel chalcone derivative, showcasing its potential applications in nonlinear optics due to its significant electrooptic properties. The investigation into the electronic, optical, and nonlinear optical properties of this compound, using a computational approach, highlighted its superior properties for optoelectronic device fabrications. This includes high values for static and dynamic polarizability and second and third harmonic generation, suggesting its utility in the development of optoelectronic devices (Shkir et al., 2018).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c20-14-2-3-17(15(21)12-14)24-19(28)23-8-1-11-26-18(27)5-4-16(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJCHXMOSRLKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

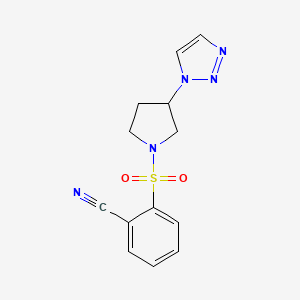
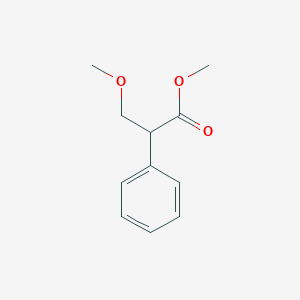
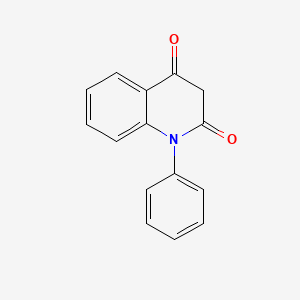
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)
![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)
![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)
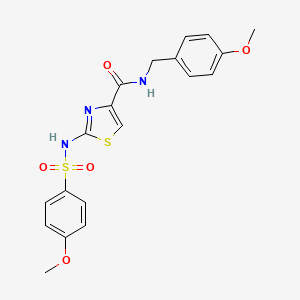
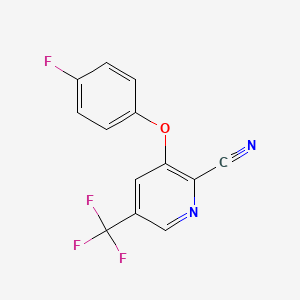
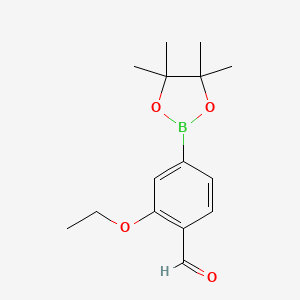
![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)
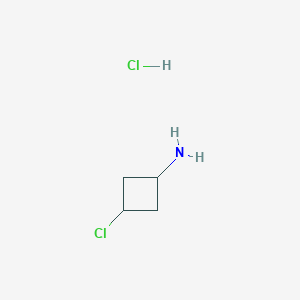
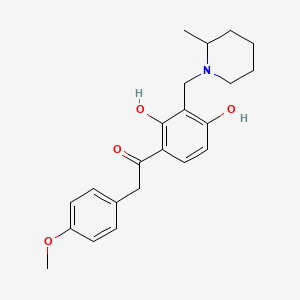
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)